![molecular formula C17H28BNO4 B1420455 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1073355-12-0](/img/structure/B1420455.png)
2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a diethoxyethyl group and a dioxaborolane moiety. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Mechanism of Action
Target of Action
The primary target of the compound 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 2-(1,1-Diethoxyethyl)pyridine-3-boronic acid pinacol ester, is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the 2-(1,1-Diethoxyethyl)pyridine-3-boronic acid pinacol ester interacts with its target through a process called transmetalation . This process involves the transfer of the boronic ester group from boron to palladium . The palladium (II) complex then undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond .
Biochemical Pathways
The 2-(1,1-Diethoxyethyl)pyridine-3-boronic acid pinacol ester is involved in the SM coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions . The compound’s role in this pathway contributes to the formation of a wide range of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s known that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the action of 2-(1,1-Diethoxyethyl)pyridine-3-boronic acid pinacol ester in the SM coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of a wide array of chemically differentiated fragments .
Action Environment
The action, efficacy, and stability of 2-(1,1-Diethoxyethyl)pyridine-3-boronic acid pinacol ester are influenced by environmental factors such as pH . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . This suggests that the compound’s action may be more effective in certain environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Diethoxyethyl Group: This can be achieved through alkylation reactions using diethoxyethane as a reagent.
Attachment of the Dioxaborolane Group: This step often involves a borylation reaction using a suitable boron reagent like bis(pinacolato)diboron.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethoxyethyl group.
Reduction: Reduction reactions might target the pyridine ring or the dioxaborolane moiety.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with an oxidized side chain, while substitution could introduce new functional groups to the pyridine ring.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
The compound has been studied for its potential as a pharmaceutical agent. Its structural framework allows for modifications that can enhance biological activity. For instance, derivatives of pyridine and boron-containing compounds are known for their diverse pharmacological activities including anticancer and anti-inflammatory properties. Research indicates that compounds with similar dioxaborolane structures have shown promise in inhibiting specific enzymes associated with cancer progression .
Case Study: Anticancer Activity
A study published in Pharmaceuticals highlighted the synthesis of pyridine derivatives that exhibited significant anticancer activity. The incorporation of boron into these structures has been linked to improved efficacy in targeting cancer cells while minimizing toxicity to normal cells . The ability to modify the diethoxyethyl group further enhances the compound's bioavailability and therapeutic index.
Materials Science Applications
Polymeric Materials
The unique properties of 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine make it suitable for use in the development of advanced materials. Its ability to form stable complexes with various substrates allows it to be utilized in creating polymers with enhanced mechanical and thermal properties. Studies have shown that incorporating such compounds into polymer matrices can significantly improve their performance in applications such as coatings and adhesives .
Case Study: Polymer Blends
Research conducted on polymer blends incorporating boron-containing compounds demonstrated improvements in thermal stability and mechanical strength. These findings suggest that the compound can be used to develop high-performance materials suitable for demanding applications in industries such as aerospace and automotive .
Agricultural Chemistry Applications
Pesticide Development
The compound's structural characteristics also lend themselves to applications in agricultural chemistry. Boron-containing compounds are known for their fungicidal and insecticidal properties. The synthesis of derivatives based on this compound could lead to the development of new agrochemicals that are more effective and environmentally friendly .
Case Study: Fungicidal Activity
A recent study evaluated the fungicidal activity of boron-containing pyridine derivatives against common agricultural pathogens. The results indicated a significant reduction in fungal growth when treated with these compounds compared to traditional fungicides. This suggests potential for developing safer alternatives that could reduce chemical residues in food products .
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Diethoxyethyl)pyridine: Lacks the dioxaborolane group.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the diethoxyethyl group.
Uniqueness
The presence of both the diethoxyethyl and dioxaborolane groups in 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it unique, as it combines the reactivity of both functional groups, allowing for diverse chemical transformations and applications.
Biological Activity
2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1073355-12-0) is a compound of interest due to its potential biological activities. The structure incorporates a pyridine ring and a dioxaborolane moiety, which may contribute to its pharmacological properties. This article reviews the existing literature on its biological activity, synthesis methods, and potential applications.
The compound has the following chemical characteristics:
- Molecular Formula : C17H28BNO4
- Molecular Weight : 321.23 g/mol
- Structural Features : The presence of a diethoxyethyl group and a tetramethyl dioxaborolane enhances its solubility and stability.
Biological Activity Overview
Research indicates that compounds containing both pyridine and boron functionalities exhibit diverse biological activities. The specific activities of this compound have been explored in several studies.
Anticancer Activity
Recent studies suggest that similar compounds with dioxaborolane moieties demonstrate anticancer properties. For instance:
- Mechanism : It is hypothesized that these compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
- Case Study : In vitro studies on related pyridine-boron compounds have shown significant cytotoxic effects against various cancer cell lines (e.g., breast and colon cancer) .
Antimicrobial Properties
Pyridine derivatives are known for their antimicrobial activities:
- Activity Spectrum : Preliminary tests indicate that the compound may exhibit antibacterial effects against Gram-positive bacteria. Further research is needed to quantify this activity and elucidate the mechanism .
Enzyme Inhibition
Compounds similar to this compound have been shown to inhibit certain enzymes:
- Target Enzymes : Potential inhibition of phospholipase D has been suggested based on structure-activity relationship studies .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Borylation Reactions : Utilizing boronic acids in the presence of catalysts to introduce the dioxaborolane moiety.
- Alkylation Steps : The diethoxyethyl group can be introduced via alkylation reactions under controlled conditions.
Data Tables
Properties
IUPAC Name |
2-(1,1-diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO4/c1-8-20-17(7,21-9-2)14-13(11-10-12-19-14)18-22-15(3,4)16(5,6)23-18/h10-12H,8-9H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEVBICFPHEMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674686 | |
Record name | 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073355-12-0 | |
Record name | 2-(1,1-Diethoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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